molecular formula C12H12N2O4 B2973327 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001755-21-0

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2973327
CAS No.: 1001755-21-0
M. Wt: 248.238
InChI Key: HQBMTAYRTYFIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a pyrazole core substituted at the 1-position with a (4-methoxyphenoxy)methyl group and a carboxylic acid functional group at the 3-position. The 4-methoxyphenoxy moiety likely enhances hydrophobicity and influences electronic effects, while the carboxylic acid group contributes to hydrogen bonding and acidity, critical for biological interactions or synthetic modifications .

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-2-4-10(5-3-9)18-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBMTAYRTYFIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step involves the carboxylation of the pyrazole ring, which can be done using carbon dioxide or other carboxylating agents.

    Attachment of the methoxyphenoxy methyl group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenoxy methyl halide reacts with the pyrazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy methyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., fluorine in ) resist oxidative metabolism, a consideration for drug development .
  • Solubility Challenges: Hydrophobic substituents (e.g., 3,5-dimethylphenoxy in ) may necessitate formulation optimization for bioavailability .

Biological Activity

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 253.25 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways, including:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain phosphatases, which are crucial for various signaling pathways in cells.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrazole derivatives, including this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory effect

Anticancer Activity

Research indicates that pyrazole derivatives may possess anticancer properties. A study highlighted that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce pro-inflammatory cytokines in various models, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrazole derivatives, including the target compound, against clinical isolates of bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound is well absorbed in biological systems, with a favorable profile for oral administration. However, more extensive toxicological assessments are needed to fully understand its safety profile.

Q & A

Q. Why do spectral data (¹H-NMR) for similar pyrazole derivatives vary between publications?

  • Methodological Answer : Solvent polarity (e.g., DMSO-d6 vs. CDCl3) and pH influence chemical shifts. For instance, the carboxylic acid proton in DMSO appears as a broad singlet near δ 12–13 ppm, while ester derivatives show distinct shifts . Referencing internal standards (e.g., TMS) and reporting solvent conditions are essential for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.